molecular formula C19H11F2NO2 B14318442 [6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone CAS No. 113736-14-4

[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone

Cat. No.: B14318442
CAS No.: 113736-14-4
M. Wt: 323.3 g/mol
InChI Key: ZWBHLMOYZNLVNU-UHFFFAOYSA-N
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Description

2,6-Bis(4-fluorobenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 4-fluorobenzoyl groups attached to the 2 and 6 positions of a pyridine ring. The incorporation of fluorine atoms into the benzoyl groups enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-fluorobenzoyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of 2,6-Bis(4-fluorobenzoyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-fluorobenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(4-fluorobenzoyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-fluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-chlorobenzoyl)pyridine
  • 2,6-Bis(4-bromobenzoyl)pyridine
  • 2,6-Bis(4-methylbenzoyl)pyridine

Uniqueness

2,6-Bis(4-fluorobenzoyl)pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it more effective in various applications compared to its chlorinated, brominated, or methylated analogs .

Properties

CAS No.

113736-14-4

Molecular Formula

C19H11F2NO2

Molecular Weight

323.3 g/mol

IUPAC Name

[6-(4-fluorobenzoyl)pyridin-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C19H11F2NO2/c20-14-8-4-12(5-9-14)18(23)16-2-1-3-17(22-16)19(24)13-6-10-15(21)11-7-13/h1-11H

InChI Key

ZWBHLMOYZNLVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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